6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide is a chemical compound with a complex structure that includes a chromene core, nitro group, and carboxamide functionality.
Mechanism of Action
Target of Action
The primary target of 6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion and absorption of dietary fat .
Mode of Action
This compound interacts with pancreatic lipase, inhibiting its activity . The interaction occurs in a competitive manner, with the compound binding to the active site of the enzyme . This prevents the enzyme from breaking down dietary fats, thereby reducing their absorption .
Biochemical Pathways
The inhibition of pancreatic lipase affects the lipid metabolism pathway. Under normal conditions, pancreatic lipase breaks down dietary fats into smaller molecules that can be absorbed by the body. By inhibiting this enzyme, this compound reduces the breakdown and absorption of fats .
Result of Action
The molecular effect of this compound’s action is the inhibition of pancreatic lipase, which leads to a decrease in the breakdown and absorption of dietary fats . This can result in a reduction in caloric intake from fats, potentially contributing to weight loss .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide typically involves the reaction of chromene derivatives with nitro and carboxamide groups under controlled conditions. One common method involves the reaction of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with N,N-dipropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the chromene core can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Hydroxyl derivatives: Formed through the reduction of the carbonyl group.
Substituted chromenes: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s chromene core makes it a candidate for use in organic electronics and photonic devices.
Organic Synthesis:
Comparison with Similar Compounds
Similar Compounds
6-nitro-2-oxo-2H-chromene-3-carboxamide: Lacks the dipropylamine moiety.
2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide: Lacks the nitro group.
6-amino-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide: Contains an amino group instead of a nitro group.
Uniqueness
6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide is unique due to the combination of its nitro group, chromene core, and dipropylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
IUPAC Name |
6-nitro-2-oxo-N,N-dipropylchromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-3-7-17(8-4-2)15(19)13-10-11-9-12(18(21)22)5-6-14(11)23-16(13)20/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCKSJBHOXKKHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.